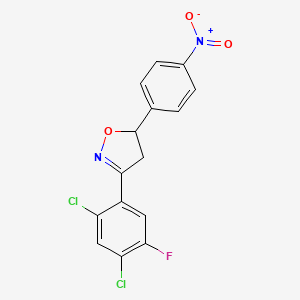
3-(2,4-Dichloro-5-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichloro-5-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from a suitable precursor, such as a nitroalkane, under basic conditions.
Introduction of the substituents: The dichloro, fluorophenyl, and nitrophenyl groups can be introduced through various substitution reactions. For example, the fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichloro-5-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives formed from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2,4-Dichloro-5-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the dichloro, fluorophenyl, and nitrophenyl groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-4,5-dihydroisoxazole: Lacks the fluorine atom, which may affect its chemical and biological properties.
3-(2,4-Difluorophenyl)-5-(4-nitrophenyl)-4,5-dihydroisoxazole: Contains an additional fluorine atom, potentially altering its reactivity and interactions.
3-(2,4-Dichloro-5-fluorophenyl)-5-(4-aminophenyl)-4,5-dihydroisoxazole: The nitro group is replaced with an amino group, leading to different chemical behavior and applications.
Uniqueness
The unique combination of dichloro, fluorophenyl, and nitrophenyl groups in 3-(2,4-Dichloro-5-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydroisoxazole imparts distinct chemical properties, making it valuable for specific research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity set it apart from similar compounds.
Properties
CAS No. |
649556-50-3 |
|---|---|
Molecular Formula |
C15H9Cl2FN2O3 |
Molecular Weight |
355.1 g/mol |
IUPAC Name |
3-(2,4-dichloro-5-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C15H9Cl2FN2O3/c16-11-6-12(17)13(18)5-10(11)14-7-15(23-19-14)8-1-3-9(4-2-8)20(21)22/h1-6,15H,7H2 |
InChI Key |
JZDOQRCHYOYGRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC(=C(C=C2Cl)Cl)F)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















